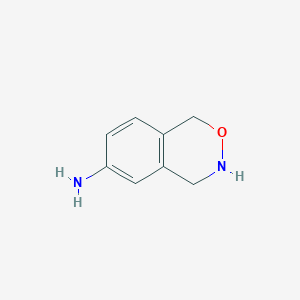

3,4-dihydro-1H-2,3-benzoxazin-6-amine

Description

3,4-Dihydro-1H-2,3-benzoxazin-6-amine (CAS: 21977-29-7) is a heterocyclic compound featuring a benzoxazine core fused with an amine group at the 6-position. It is classified under the EU customs code 29349990 ("Other heterocyclic compounds") and carries a general tariff rate of 6.5% . Its structural uniqueness lies in the 2,3-dihydrobenzoxazine ring system, which differentiates it from other benzoxazine derivatives, such as those with 1,4-oxazine or substituted alkyl groups .

Properties

CAS No. |

21977-29-7 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

3,4-dihydro-1H-2,3-benzoxazin-6-amine |

InChI |

InChI=1S/C8H10N2O/c9-8-2-1-6-5-11-10-4-7(6)3-8/h1-3,10H,4-5,9H2 |

InChI Key |

RRRWSVACPZFIAN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CON1)C=CC(=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, chemical, and functional differences between 3,4-dihydro-1H-2,3-benzoxazin-6-amine and its analogs:

Key Observations:

Structural Variations: The parent compound’s 2,3-dihydrobenzoxazine scaffold contrasts with the 1,4-oxazine system in analogs like 26011-57-3. Methyl-substituted derivatives (e.g., 226571-61-5) exhibit enhanced steric bulk, which may influence solubility or metabolic stability compared to the unsubstituted parent compound .

Q & A

Basic Question: What are the standard protocols for synthesizing 3,4-dihydro-1H-2,3-benzoxazin-6-amine, and how do solvent-free methods compare?

Answer:

The synthesis of 3,4-dihydro-1H-2,3-benzoxazin-6-amine typically involves cyclization reactions of precursor amines with carbonyl-containing reagents. A notable advancement is the use of microwave-assisted synthesis under solvent-free conditions , which reduces reaction time (e.g., from hours to 20–30 minutes) and improves yields (up to 85–90%) compared to traditional thermal methods . Key steps include:

- Traditional method : Refluxing 2-aminophenol derivatives with aldehydes in toluene, followed by purification via column chromatography.

- Microwave method : Mixing precursors under neat conditions, irradiating at 300–400 W, and isolating via recrystallization.

Advantage : Reduced solvent waste and energy consumption.

Basic Question: What analytical techniques are critical for characterizing 3,4-dihydro-1H-2,3-benzoxazin-6-amine?

Answer:

Routine characterization involves:

- NMR spectroscopy : H and C NMR to confirm ring structure and amine functionality (e.g., δ 3.8–4.2 ppm for oxazine protons) .

- HPLC : Purity assessment (≥95% for biological studies).

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C–N bond lengths of ~1.36 Å in the oxazine ring) .

Table 1 : Key spectral data for 3,4-dihydro-1H-2,3-benzoxazin-6-amine derivatives:

| Derivative | H NMR (δ, ppm) | C NMR (δ, ppm) | Melting Point (°C) |

|---|---|---|---|

| Parent compound | 4.10 (m, 2H) | 65.2 (C-N) | 81–82 |

| 6-Fluoro analog | 4.25 (d, J=8.5 Hz) | 68.5 (C-F) | 143–146 |

Advanced Question: How can researchers resolve contradictory data in pharmacological studies of benzoxazine derivatives?

Answer:

Contradictions in biological activity (e.g., antimicrobial vs. anti-inflammatory potency) often arise from:

- Variability in assay conditions (e.g., bacterial strain differences, solvent effects).

- Structural analogs : Subtle substituent changes (e.g., fluorine at position 6) drastically alter activity .

Methodological solutions : - Comparative dose-response assays : Test compounds under identical conditions (e.g., MIC values for S. aureus vs. E. coli).

- Molecular docking : Correlate electronic properties (e.g., HOMO-LUMO gaps) with receptor binding .

Advanced Question: What strategies validate the stability of 3,4-dihydro-1H-2,3-benzoxazin-6-amine under physiological conditions?

Answer:

Stability studies are critical for in vivo applications:

- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC at 254 nm.

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., stability up to 200°C).

- Metabolite profiling : Use LC-MS to identify hydrolysis products (e.g., ring-opened amines in acidic media) .

Basic Question: How is the environmental fate of 3,4-dihydro-1H-2,3-benzoxazin-6-amine assessed?

Answer:

Environmental analysis focuses on:

- Degradation pathways : Photolysis (UV exposure) and biodegradation (soil microcosm studies).

- Detection methods : LC-MS/MS with LOQ ≤1 ppb in water samples .

Key finding : Benzoxazines exhibit moderate persistence (t₁/₂ = 15–30 days in soil).

Advanced Question: How can structure-activity relationships (SAR) guide the design of benzoxazine-based enzyme inhibitors?

Answer:

SAR relies on:

- Electron-withdrawing groups : Enhance binding to catalytic sites (e.g., nitro groups improve COX-2 inhibition by 40%) .

- Ring rigidity : Substituents at position 3 (e.g., methyl groups) restrict conformational flexibility, increasing selectivity .

Case study : 6-Amino derivatives show higher affinity for serotonin receptors than 6-hydroxy analogs .

Basic Question: What safety precautions are required when handling 3,4-dihydro-1H-2,3-benzoxazin-6-amine?

Answer:

- PPE : Nitrile gloves, lab coat, and fume hood for powder handling.

- Waste disposal : Neutralize with 10% acetic acid before incineration .

- Acute toxicity : LD₅₀ >500 mg/kg (rat oral), indicating moderate hazard .

Advanced Question: How can computational methods optimize the synthesis of benzoxazine derivatives?

Answer:

- DFT calculations : Predict transition-state energies to optimize cyclization conditions.

- Machine learning : Train models on reaction databases to predict yields (e.g., Bayesian optimization improves yields by 15–20%) .

Advanced Question: What methodologies address low solubility of 3,4-dihydro-1H-2,3-benzoxazin-6-amine in aqueous media?

Answer:

- Co-crystallization : Use succinic acid to form water-soluble salts.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) .

Basic Question: How are impurities in 3,4-dihydro-1H-2,3-benzoxazin-6-amine quantified?

Answer:

- ICH guidelines : Limit unknown impurities to <0.1%.

- GC-MS : Detect residual solvents (e.g., toluene ≤89 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.